molecular formula C12H14N2 B3242585 1,4,5-Trimethyl-2-phenyl-1H-imidazole CAS No. 152536-39-5

1,4,5-Trimethyl-2-phenyl-1H-imidazole

Cat. No. B3242585
CAS RN: 152536-39-5
M. Wt: 186.25 g/mol
InChI Key: GWGODZWLKFUEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5-Trimethyl-2-phenyl-1H-imidazole is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies. For instance, Parab et al. synthesized a related compound, (Z)-4- ((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1- (2, 3, 4-trisubstituted phenyl)-1H-imidazol-5 (4H)-one .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Photophysical and Electrochemical Properties

1,4,5-Trimethyl-2-phenyl-1H-imidazole has been utilized as a ligand in cyclometalated iridium(III) complexes. These complexes exhibit a range of photophysical and electrochemical properties, making them interesting for various applications. For example, the emission maxima of these complexes range from greenish-blue to orange, which could be useful in light-emitting applications. Adjustments in the substitution pattern on the ligands can significantly alter these properties (Baranoff et al., 2011).

Corrosion Inhibition

Imidazole derivatives, including those similar to 1,4,5-Trimethyl-2-phenyl-1H-imidazole, have shown potential as corrosion inhibitors. These compounds can effectively inhibit corrosion of metals like steel in acidic environments, making them valuable in industrial applications. Their effectiveness is attributed to their interaction with metallic atoms and their ability to form protective layers on metal surfaces (Ouakki et al., 2018).

Synthetic Chemistry Applications

Imidazole derivatives, including structures similar to 1,4,5-Trimethyl-2-phenyl-1H-imidazole, serve as important building blocks in synthetic chemistry. They are used in the synthesis of various biologically active molecules and have applications in medical chemistry due to their structural versatility (Orhan et al., 2019).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is a great potential for the development of new drugs based on the imidazole structure.

properties

IUPAC Name

1,4,5-trimethyl-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-10(2)14(3)12(13-9)11-7-5-4-6-8-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGODZWLKFUEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,5-Trimethyl-2-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1,4,5-Trimethyl-2-phenyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1,4,5-Trimethyl-2-phenyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1,4,5-Trimethyl-2-phenyl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1,4,5-Trimethyl-2-phenyl-1H-imidazole
Reactant of Route 6
1,4,5-Trimethyl-2-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.